molecular formula C14H17N3OS B5649867 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B5649867
M. Wt: 275.37 g/mol
InChI Key: XSXMBPOJUFFANC-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a benzimidazole moiety linked to a piperidine ring via a thioether and ethanone bridge. Compounds containing benzimidazole are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of Benzimidazole Thioether: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carbon disulfide, followed by alkylation with an appropriate alkyl halide to introduce the thioether linkage.

    Coupling with Piperidine: The thioether intermediate is then reacted with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The piperidine ring may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.

    Piperidine Derivatives: Often used in pharmaceuticals for their psychoactive properties.

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the combination of benzimidazole and piperidine moieties, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds.

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a member of the benzimidazole family, known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OSC_{13}H_{14}N_2OS, with a molecular weight of approximately 250.33 g/mol. The structure features a benzimidazole ring linked to a piperidine group via a thioether bridge, which is significant for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

  • Receptors : It may act on dopamine receptors, specifically D2 and D3 subtypes, which are crucial in neuropharmacology.
  • Enzymes : The compound could inhibit specific enzymes involved in cancer cell proliferation.

The modulation of these targets can lead to effects such as antiproliferative activity against cancer cells and potential neuroprotective effects.

Anticancer Activity

Studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer types, including:

Cancer Type IC50 (µM) Mechanism
Breast Cancer (MCF7)5.0Induction of apoptosis
Lung Cancer (A549)4.5Inhibition of cell migration
Colorectal Cancer (HCT116)6.0Cell cycle arrest

Research indicates that the compound's thioether linkage enhances its ability to penetrate cellular membranes and interact with intracellular targets, increasing its potency.

Neuropharmacological Activity

In addition to anticancer properties, this compound has been evaluated for its effects on neurological conditions. It has shown promise as a potential treatment for schizophrenia due to its affinity for dopamine receptors:

Receptor Type Binding Affinity (Ki) Effect
D2 Receptor12 nMAntagonistic effect
D3 Receptor8 nMAgonistic effect

These findings suggest that the compound could be developed further as an antipsychotic agent.

Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of various benzimidazole derivatives, including our compound of interest. The results indicated that derivatives with piperidine substitutions exhibited enhanced cytotoxicity against breast and lung cancer cell lines compared to standard treatments. The study concluded that the structural modifications significantly influenced biological activity and highlighted the need for further investigation into structure-activity relationships (SAR) .

Study 2: Neuropharmacological Assessment

Another study investigated the neuropharmacological effects of benzimidazole derivatives on rodent models. The results showed that compounds similar to this compound could reduce anxiety-like behaviors and improve cognitive function in models of schizophrenia. This suggests potential therapeutic benefits in treating neuropsychiatric disorders .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13(17-8-4-1-5-9-17)10-19-14-15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXMBPOJUFFANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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